Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

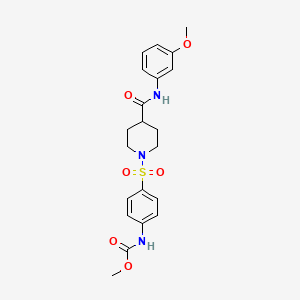

Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound characterized by three key structural motifs:

- Carbamate group: The methyl carbamate moiety (-O(CO)NHCH₃) at the terminal phenyl ring.

- Sulfonamide linker: A sulfonyl (-SO₂-) group connecting the central phenyl ring to a piperidine scaffold.

- 3-Methoxyphenyl carbamoyl substitution: A 3-methoxy-substituted phenyl group attached via a carbamoyl (-NHCO-) linkage to the piperidine nitrogen.

Properties

IUPAC Name |

methyl N-[4-[4-[(3-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-29-18-5-3-4-17(14-18)22-20(25)15-10-12-24(13-11-15)31(27,28)19-8-6-16(7-9-19)23-21(26)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQMDTVCYGIPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate-Containing Compounds

Carbamates are widely used in agrochemicals and pharmaceuticals due to their enzyme-inhibiting properties. Key comparisons include:

Table 1: Carbamate-Based Compounds

Key Differences :

- The target compound’s piperidine sulfonamide and 3-methoxyphenyl groups distinguish it from simpler carbamates like asulam or benomyl. These substituents may enhance target specificity or alter pharmacokinetics compared to agrochemical carbamates.

Sulfonamide-Linked Compounds

Sulfonamide groups are common in medicinal compounds, particularly for their role in enzyme inhibition.

Table 2: Sulfonamide-Containing Compounds

Key Differences :

- The target compound’s piperidine sulfonamide contrasts with Q203’s piperidine-linked imidazopyridine scaffold. Q203’s trifluoromethoxy group enhances lipophilicity, whereas the target’s 3-methoxyphenyl may improve solubility .

- Compared to the pyridine sulfonamide in , the target’s phenyl-carbamoyl-piperidine core may confer distinct binding interactions.

Piperidine Derivatives

Piperidine rings are common in bioactive molecules, influencing conformational stability and target binding.

Table 3: Piperidine-Containing Compounds

Research Findings and Implications

- Structural Insights : The 3-methoxyphenyl group may enhance binding to aromatic residues in enzyme active sites, similar to Q203’s trifluoromethoxy group .

- Synthetic Feasibility : The synthesis route described in (using isocyanate coupling) could be adapted for the target compound, with modifications for the methoxy substituent .

- Computational Predictions : Tools like AutoDock Vina () could model the target’s binding affinity to hypothetical targets, such as ATP-binding enzymes or sulfotransferases .

Q & A

Basic: What are the key synthetic strategies for preparing Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?

The synthesis typically involves multi-step reactions:

Piperidine core functionalization : Introduction of the 3-methoxyphenyl carbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Sulfonylation : Reaction of the piperidine intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .

Carbamate formation : Reaction of the sulfonamide intermediate with methyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Critical parameters :

- Moisture control during carbamate formation to prevent hydrolysis.

- Use of chromatography (e.g., silica gel with petroleum ether/ethyl acetate) for purification .

Advanced: How can conflicting bioactivity data for this compound be resolved in kinase inhibition assays?

Discrepancies in IC50 values often arise from:

- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (4.6–7.4) .

- Kinase isoform selectivity : Off-target effects on structurally similar kinases (e.g., PI3K vs. mTOR) require orthogonal assays like thermal shift or SPR .

Methodological recommendations : - Validate results using in-cell assays (e.g., NanoBRET) to account for cellular permeability .

- Cross-reference with structural analogs (Table 1) to identify SAR trends .

| Analog | Modification | IC50 (nM) | Kinase Target |

|---|---|---|---|

| Compound A | Piperidine → Pyrrolidine | 120 ± 15 | PI3Kα |

| Compound B | Methoxy → Chloro | 45 ± 6 | mTOR |

| Table 1: Structural analogs and kinase inhibition data . |

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (pH 4.6, 65:35) for retention time consistency .

- NMR : Key signals include:

- δ 3.8–4.1 ppm (methoxy protons).

- δ 7.2–7.9 ppm (aromatic protons from phenylcarbamoyl) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 462.1234 (calculated for C22H24N3O6S) .

Stability testing : Monitor hydrolysis in PBS (pH 7.4) at 37°C over 72 hours using UV-Vis at 254 nm .

Advanced: How can computational modeling predict this compound’s binding affinity to carbonic anhydrase IX?

Docking studies : Use AutoDock Vina with the crystal structure of CA IX (PDB: 3IAI). Focus on interactions with Zn²+ in the active site .

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-Zn²+ coordination .

Free energy calculations : Apply MM-PBSA to compare binding energies of methoxy vs. hydroxy substituents .

Key findings :

- The 3-methoxyphenyl group enhances hydrophobic interactions with Val-121 and Phe-131 .

Basic: What are the recommended storage conditions to prevent degradation?

- Temperature : –20°C in amber vials to avoid light-induced carbamate hydrolysis .

- Solubility : Store as a lyophilized powder; reconstitute in DMSO (10 mM stock) with ≤0.1% H2O .

- Stability : Monitor via monthly HPLC checks for degradation peaks (retention time shifts >5% indicate instability) .

Advanced: How does the sulfonyl group influence metabolic stability in hepatic microsome assays?

- Oxidative metabolism : The sulfonyl group reduces CYP3A4-mediated oxidation compared to sulfonamide analogs (t1/2 = 45 vs. 28 min) .

- Glucuronidation : The 3-methoxy group undergoes rapid Phase II metabolism; use UGT1A1 inhibitors (e.g., diclofenac) to confirm .

Experimental design : - Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes.

- Quench with acetonitrile and analyze via LC-MS/MS .

Basic: What in vitro assays are suitable for initial cytotoxicity screening?

- Cell lines : Use HepG2 (liver) and HEK293 (kidney) for broad toxicity profiling .

- MTT assay : Incubate cells with 1–100 µM compound for 48 hours; IC50 > 50 µM indicates low cytotoxicity .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

Advanced: How to resolve discrepancies in LogP values reported by different studies?

Conflicting LogP data (e.g., 2.1 vs. 2.8) arise from:

- Measurement methods : Shake-flask (experimental) vs. computational (e.g., XLogP3) .

- pH dependence : Ionization of the carbamate group at pH < 5 alters partitioning .

Resolution : - Standardize measurements using reversed-phase HPLC (C18 column, isocratic methanol/water) .

- Compare with structurally similar compounds (Table 2).

| Compound | LogP (exp) | LogP (calc) |

|---|---|---|

| Target | 2.5 ± 0.2 | 2.7 |

| Analog C | 3.1 ± 0.3 | 2.9 |

| Table 2: Experimental vs. calculated LogP values . |

Basic: What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during weighing and dissolution .

- Waste disposal : Collect in halogenated solvent containers for incineration .

Advanced: How to design a SAR study targeting the piperidine-carbamoyl moiety?

Variations : Synthesize analogs with:

- Alternative aryl groups (e.g., 4-fluorophenyl, 2-naphthyl).

- Piperidine ring substitutions (e.g., 4-methyl, 3-ethyl) .

Assays :

- Measure binding affinity via SPR (e.g., Biacore) against the target protein.

- Assess metabolic stability in microsomes .

Data analysis : Use PCA to cluster analogs by activity and physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.